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Compound of Interest

Compound Name: 2-Acetylphenanthrene

Cat. No.: B184642

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-
inflammatory drug (NSAID) to treat pain and inflammation.[1][2] The synthesis of derivatives of
celecoxib is a significant area of research for the development of new therapeutic agents with
improved efficacy, selectivity, or reduced side effects.[3][4] This document outlines the
established synthetic routes to celecoxib and its derivatives.

It is important to note that a direct synthetic pathway for celecoxib derivatives using 2-
acetylphenanthrene as a starting material is not described in the reviewed literature. The
standard and most widely reported synthesis begins with p-methylacetophenone. Following the
synthesis of the core celecoxib molecule, various derivatives can be generated through
modification of its structure.

Part 1: Synthesis of the Core Celecoxib Molecule

The synthesis of celecoxib is a well-established process that involves two primary steps: the
Claisen condensation to form a 1,3-dione intermediate, followed by a cyclization reaction with a
substituted hydrazine to form the pyrazole ring.[5]

Experimental Protocol: Synthesis of Celecoxib

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
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This step involves the Claisen condensation of p-methylacetophenone with an ethyl
trifluoroacetate.

» Reagents:p-methylacetophenone, ethyl trifluoroacetate, sodium methoxide, toluene,
hydrochloric acid.

e Procedure:

o To a mixture of sodium methoxide in toluene, add a mixture of 4-methylacetophenone and
ethyl trifluoroacetate at 35-40°C.[6]

o Stir the reaction mixture at 75°C for 4 hours.[6]

o Cool the mixture to 25-30°C and add water and aqueous HCI (20%) and stir for 30
minutes.[6]

o Separate the layers and extract the aqueous layer with toluene.[6]

o Combine the organic layers and remove the solvent by distillation under vacuum to obtain
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[6]

Step 2: Synthesis of Celecoxib

This step involves the condensation of the 1,3-dione intermediate with 4-
sulfamoylphenylhydrazine hydrochloride.

o Reagents: 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-sulfamoylphenylhydrazine
hydrochloride, ethanol, hydrochloric acid.

e Procedure:

o Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction
vessel.[7]

o Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[7]

o Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several
hours.[7]
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o Monitor the reaction by thin-layer chromatography (TLC).

o After completion, cool the reaction mixture and reduce the volume under vacuum.

o The crude product can be purified by recrystallization from a suitable solvent system like
ethyl acetate/heptane to yield pure celecoxib.[7]

Quantitative Data for Celecoxib Synthesis
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Synthetic Workflow for Celecoxib
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Caption: General synthetic scheme for Celecoxib.

Part 2: Synthesis of Celecoxib Derivatives

A common strategy for creating celecoxib derivatives is to modify the sulfonamide moiety of the
parent molecule.

Synthesis of N-substituted Celecoxib Derivatives

One approach involves the synthesis of sulfonylthiourea and 4-thiazolidinone derivatives of
celecoxib.[8][9]

Experimental Protocol: Synthesis of N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-
(trifluoromethyl)-1H-pyrazol-1-yllbenzenesulfonamides (1a-e)

o Reagents: Celecoxib, substituted isothiocyanates, anhydrous K2CO3, dry acetone.

e Procedure:
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[e]

Prepare a mixture of celecoxib and anhydrous K2CQO3 in dry acetone.

Add the appropriate substituted isothiocyanate to the mixture.

o

The resulting mixture is stirred, and the progress of the reaction is monitored.

[¢]

Upon completion, the product is isolated and purified.

[¢]

Experimental Protocol: Synthesis of N-(3-substituted-4-oxo-1,3-thiazolidine-2-ylidene)-4-[5-(4-
methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yllbenzenesulfonamide derivatives (2a-e)

e Reagents: N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-
pyrazol-1-yllbenzenesulfonamides (1a-e), ethyl a-bromoacetate, anhydrous sodium acetate,
dry ethanol.[8]

e Procedure:

o Reflux a mixture of the appropriate sulfonylthiourea (1a-e), ethyl a-bromoacetate, and

anhydrous sodium acetate in dry ethanol.[8]
o The reaction is monitored for completion.
o The final product is isolated and purified.[8]

Quantitative Data for Celecoxib Derivative Synthesis
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of Celecoxib derivatives.
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The synthesis of celecoxib is a robust process starting from readily available materials.
Furthermore, the celecoxib scaffold, particularly the sulfonamide group, provides a versatile
handle for the synthesis of a variety of derivatives. The protocols outlined above provide a
foundation for researchers and drug development professionals to explore the synthesis of
novel celecoxib analogues for the investigation of their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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